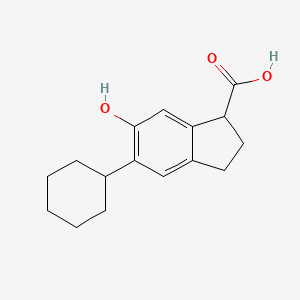
(+-)-5-Cyclohexyl-6-hydroxyindan-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(±)-5-Cyclohexyl-6-hydroxyindan-1-carboxylic acid is a complex organic compound that belongs to the class of carboxylic acids. This compound is characterized by the presence of a cyclohexyl group attached to the indan ring system, which is further substituted with a hydroxyl group and a carboxylic acid group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (±)-5-Cyclohexyl-6-hydroxyindan-1-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the cyclization of a suitable cyclohexyl-substituted precursor in the presence of a strong acid like sulfuric acid can yield the desired indan ring system. Additionally, the hydroxyl and carboxylic acid groups can be introduced through selective oxidation and hydrolysis reactions.
Industrial Production Methods
Industrial production of (±)-5-Cyclohexyl-6-hydroxyindan-1-carboxylic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(±)-5-Cyclohexyl-6-hydroxyindan-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Conditions may include the use of strong bases or acids to facilitate the substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(±)-5-Cyclohexyl-6-hydroxyindan-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (±)-5-Cyclohexyl-6-hydroxyindan-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Cyclohexylindan-1-carboxylic acid: Lacks the hydroxyl group, which may affect its reactivity and biological activity.
6-Hydroxyindan-1-carboxylic acid: Lacks the cyclohexyl group, which may influence its physical and chemical properties.
Uniqueness
The presence of both the cyclohexyl group and the hydroxyl group in (±)-5-Cyclohexyl-6-hydroxyindan-1-carboxylic acid makes it unique compared to its analogs. This combination of functional groups can result in distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
28998-48-3 |
|---|---|
Molekularformel |
C16H20O3 |
Molekulargewicht |
260.33 g/mol |
IUPAC-Name |
5-cyclohexyl-6-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid |
InChI |
InChI=1S/C16H20O3/c17-15-9-13-11(6-7-12(13)16(18)19)8-14(15)10-4-2-1-3-5-10/h8-10,12,17H,1-7H2,(H,18,19) |
InChI-Schlüssel |
WSKCLYSPBODMHR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)C2=C(C=C3C(CCC3=C2)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



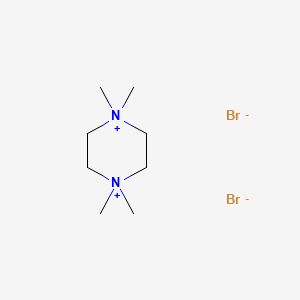
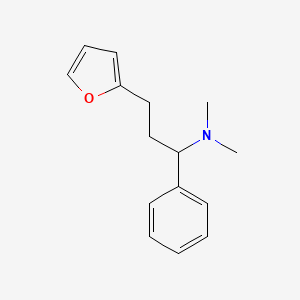
![Ethyl N-(2,4-dimethyl-8-bicyclo[4.2.0]octa-1,3,5-trienyl)carbamate](/img/structure/B14688448.png)

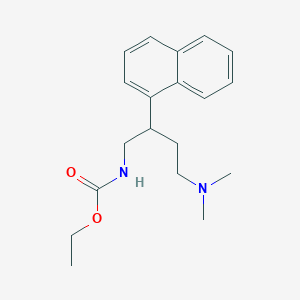
![Dioxybis[(4-methylphenyl)(diphenyl)silane]](/img/structure/B14688467.png)
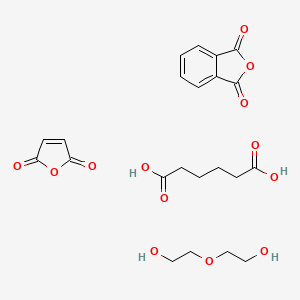
![Phenylbis[2-(trifluoromethyl)phenyl]phosphane](/img/structure/B14688476.png)


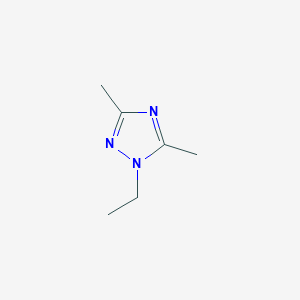
![methyl N-[(E)-N-ethoxy-C-methylcarbonimidoyl]carbamate](/img/structure/B14688498.png)

